8-methyl-1H,2H,3H-pyrrolo[2,3-b]quinoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c1-8-3-2-4-9-7-10-5-6-13-12(10)14-11(8)9/h2-4,7H,5-6H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRXUYNJCUGNHPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C3CCNC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Advanced Chemical Transformations of Pyrrolo 2,3 B Quinolines
Established Synthetic Routes for Pyrrolo[2,3-b]quinoline Ring Systems
A variety of synthetic strategies have been developed to construct the pyrrolo[2,3-b]quinoline ring system, ranging from classical condensation reactions to modern multi-component approaches. These established routes provide reliable access to the core scaffold, allowing for the synthesis of a diverse library of derivatives.
Cyclocondensation Reactions for Pyrrolo[2,3-b]pyridine and Pyrrolo[2,3-b]quinoline Frameworks
Cyclocondensation reactions are a cornerstone in the synthesis of heterocyclic systems, involving the formation of a ring through the condensation of one or more molecules with the elimination of a small molecule like water. In the context of pyrroloquinolines, these reactions often involve the condensation of an appropriately substituted aniline (B41778) or aminopyrrole with a carbonyl compound or its equivalent, followed by cyclization to form the fused ring system. For instance, a convenient, green procedure for preparing a tetrahydropyrrolo[1,2-a]quinazoline-1,5-dione has been developed through a double cyclocondensation cascade using anthranilamide and ethyl levulinate. mdpi.com This mechanochemical approach shortens the reaction time significantly compared to conventional heating methods. mdpi.com Another example involves the cyclocondensation of b-keto amides with specific amino acids to generate pyrrolo[3,4-c]quinoline-1,3-diones. nih.gov
| Reactants | Product | Conditions | Key Features |
| Anthranilamide, Ethyl levulinate | 3a-methyl-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinazoline-1,5-dione | Mechanochemical activation, Amberlyst® 15 catalyst | Green procedure, reduced reaction time (3h vs 24h) mdpi.com |
| b-keto amides, 2-amino-5-fluorophenyl glyoxylic acid | Pyrrolo[3,4-c]quinolones | Multi-step synthesis | One of the established, albeit complex, routes nih.gov |
Electrocyclization Strategies for Pyrrolo[2,3-c]quinoline Skeletons
Electrocyclization, a pericyclic reaction involving the formation of a sigma bond across the ends of a conjugated pi system, has emerged as a powerful tool for constructing fused heterocyclic rings. This strategy has been successfully applied to the synthesis of the pyrrolo[2,3-c]quinoline skeleton. A notable application is the total synthesis of the alkaloid trigonoine B, which features this core structure. nih.govnih.gov The key step involves the thermal electrocyclization of a 2-azahexatriene system, specifically a 2-(pyrrol-3-yl)benzene containing a carbodiimide (B86325) moiety. nih.govnih.gov This approach has also been utilized in the synthesis of marinoquinolines, where a Curtius rearrangement of a carboxylic acid generates an isocyanate intermediate that undergoes microwave-assisted electrocyclization to form the fused pyridone ring. semanticscholar.orgresearchgate.net
The general scheme for this strategy can be summarized as follows:
Precursor Synthesis: Construction of a linear conjugated system, typically an azahexatriene, attached to a pyrrole (B145914) ring.
Electrocyclization: Application of heat or microwave irradiation to induce the 6π-electrocyclization, forming the pyridine (B92270) ring fused to the pyrrole.
Aromatization/Further Transformation: Subsequent steps to achieve the final aromatic pyrroloquinoline system.
This methodology has proven effective for synthesizing various N-substituted 4-aminopyrrolo[2,3-c]quinolines. nih.gov For example, the deprotection of carbodiimides with tetrabutylammonium (B224687) fluoride (B91410) (TBAF) can be accompanied by an in situ electrocyclization to yield the desired marinoquinolines. researchgate.net
| Precursor Type | Key Intermediate | Reaction | Product | Overall Yield | Reference |
| 2-(pyrrol-3-yl)benzene with carbodiimide | 2-Azahexatriene | Thermal Electrocyclization | Trigonoine B | 9.2% | nih.govnih.gov |
| 3-Arylpyrrole carboxylic acid | Isocyanate (from Curtius rearrangement) | Microwave-assisted Electrocyclization | Marinoquinolines | Varies | semanticscholar.org |
Annulation Approaches Utilizing Specific Reagents
Annulation, the process of building a new ring onto a pre-existing one, provides a versatile entry to pyrroloquinoline systems. These methods often employ specific reagents designed to act as building blocks for the new ring. A formal [3+2] annulation reaction has been developed using propargyl sulfonium (B1226848) compounds and N-ylides to access pyrrolo[2,1-a]quinolines and related structures. rsc.org In this protocol, the prop-2-ynylsulfonium salts serve as C2 synthons, leading to the one-pot formation of three new C-C bonds under mild conditions. rsc.org
Another strategy involves the catalyst- and additive-free annulation of ynediones with isoquinoline (B145761) N-oxides. acs.org This reaction proceeds through a tandem [3+2] cycloaddition, ring-opening, and N-nucleophilic addition sequence to afford functionalized pyrrolo[2,1-a]isoquinolines and pyrrolo[1,2-a]quinolines in moderate to excellent yields. acs.org Furthermore, electrophilically activated nitroalkanes have been used in double annulation reactions to assemble complex heterocyclic systems, including nih.govnih.govresearchgate.nettriazolo[4,3-a]quinolines. mdpi.com While not directly forming the pyrrolo[2,3-b]quinoline core, these methods demonstrate the power of annulation strategies in building fused N-heterocycles.
Multi-component Reactions for Pyrroloquinoline Scaffold Construction
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the majority of the atoms from the starting materials, offer significant advantages in terms of efficiency, atom economy, and operational simplicity. bohrium.combeilstein-journals.orgmdpi.com MCRs have become a powerful tool for the rapid construction of complex molecular scaffolds like pyrroloquinolines. nih.gov
One such approach is a one-pot, three-component reaction of quinolin-6-amine, arylglyoxals, and cyclohexane-1,3-diones in the presence of acetic acid to afford novel 3H-pyrrolo[3,2-f]quinoline derivatives in good yields. bohrium.com The versatility of MCRs allows for the synthesis of a wide variety of pyrrole derivatives, which can then serve as precursors for pyrroloquinoline synthesis. bohrium.comresearchgate.net These reactions are highly valued for their ability to generate molecular diversity from simple starting materials, making them ideal for creating libraries of compounds for biological screening. beilstein-journals.orgmdpi.com
Novel Approaches and Innovations in Pyrrolo[2,3-b]quinoline Synthesis
Research continues to focus on developing more efficient, selective, and environmentally friendly methods for synthesizing pyrroloquinolines. Innovations often center on the use of metal catalysis to achieve transformations that are difficult under classical conditions.
Metal-Catalyzed Reaction Development
Metal catalysis plays a pivotal role in modern organic synthesis, enabling the formation of C-C and C-N bonds with high efficiency and selectivity. Several metal-catalyzed methods have been developed for the synthesis of quinoline (B57606) and pyrroloquinoline derivatives. A copper(I) iodide (CuI) catalyzed synthesis of pyrrolo[2,3-b]quinoline derivatives has been reported, highlighting the utility of cost-effective metal catalysts. researchgate.netresearchgate.net These reactions often proceed under mild conditions and tolerate a good range of functional groups. researchgate.net
Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, have been explored for the final cyclization step in the synthesis of certain pyrroloquinoline frameworks, although success can be condition-dependent. nih.gov Iron-catalyzed modifications of the pyrroloquinoline scaffold have also been demonstrated, showcasing methods for further functionalization of the core structure. acs.org A sequential [3+2] annulation of prop-2-ynylsulfonium salt and N-ylides provides access to various pyrrolo-fused quinolines and related heterocycles. rsc.org The development of these metal-catalyzed reactions represents a significant advance, offering improved yields and broader substrate scope compared to traditional methods. researchgate.net
| Metal Catalyst | Reaction Type | Product Scaffold | Key Advantages |
| Copper(I) iodide (CuI) | Cyclization | Pyrrolo[2,3-b]quinolines | Cost-effective catalyst, mild conditions, good functional group tolerance researchgate.netresearchgate.net |
| Silver trifluoroacetate (B77799) (AgTFA) | Double Cyclization | Benzo nih.govresearchgate.netimidazo[2,1-b]naphtho[2,3-d]oxazoles | Streamlined synthesis from ortho-alkynylarylketones researchgate.net |
| Palladium (Pd₂(dba)₃·CHCl₃) | Buchwald-Hartwig Amination | Tetrahydroquinoline moiety (attempted) | Explored for C-N bond formation in final cyclization step nih.gov |
Metal-Free and Azide-Free Conditions for Pyrrolo[2,3-b]quinoline Formation
In recent years, the development of metal-free synthetic protocols for quinoline derivatives has gained significant traction to avoid potential toxic metal contamination in pharmaceutically relevant compounds. rsc.orgnih.gov These strategies often rely on iodide catalysis or other non-metallic promoters to facilitate the necessary bond formations.
One prominent metal-free approach involves the tandem cyclization of 2-styrylanilines. nih.gov This method uses an iodide catalyst to activate C(sp³)–H bonds, leading to the formation of new C-C and C-N bonds necessary for constructing the quinoline ring system. nih.gov The reaction proceeds under mild conditions and demonstrates good functional group tolerance, making it a valuable tool for accessing medicinally important quinolines without transition metals. nih.gov Although not explicitly detailed for the pyrrolo[2,3-b]quinoline core in the provided sources, the principles of activating substrates like anilines under metal-free conditions are directly applicable to precursors of the pyrroloquinoline skeleton.
Azide-free synthesis is equally important for enhancing the safety profile of chemical processes by avoiding potentially explosive intermediates and toxic byproducts. While some modern syntheses of fused-pyrrole systems do utilize azides, for example in Rh(II)-catalyzed reactions with isonitriles, the trend is moving towards safer alternatives. researchgate.net Strategies that bypass the need for azide (B81097) precursors often involve building the pyrrole ring through condensation reactions or cyclizations that utilize alternative nitrogen sources, such as primary amines or ammonia (B1221849) surrogates. For instance, the condensation of anilines with dimethyl 4-oxopyrrolidine-1,3-dicarboxylate to form enaminoesters, which then cyclize to form the pyrrolo[3,2-b]quinoline core, represents an azide-free pathway. researchgate.net
Domino and Cascade Reaction Sequences
Domino and cascade reactions are highly efficient synthetic strategies that allow for the construction of complex molecules like pyrrolo[2,3-b]quinolines in a single operation without isolating intermediates. nih.gov These processes minimize waste, save time, and often lead to increased yields. nih.gov
A variety of cascade syntheses have been developed for related pyrroloquinoline isomers. For example, a palladium-catalyzed domino reaction of 4-alkynyl-3-bromoquinolin-2(1H)-ones with amines provides straightforward access to highly functionalized 3H-pyrrolo[2,3-c]quinolin-4(5H)-ones. acs.org Another powerful example is the synthesis of pyrrolo[1,2-a]quinolines through a formal [3+2]-cycloaddition cascade. This reaction, mediated by Et₃N, involves push-pull nitro heterocycles and carbonyl-stabilized quinolinium ylides. semanticscholar.orgacs.org The transformation proceeds through a sequence of cycloaddition, dearomatization of both the quinoline and indole (B1671886) moieties, ring-opening, and elimination of nitrous acid. semanticscholar.orgacs.org
Similarly, pyrrolo[2,1-a]isoquinolines have been synthesized from 2-aryl-pyrrolidines and alkynes via a domino process involving oxidative dehydrogenation, cyclization coupling, and dehydrogenative aromatization. nih.govrsc.org This particular reaction is promoted by a four-component catalytic system under aerobic conditions, highlighting the complexity and precision of modern domino strategies. nih.govrsc.org The cascade reaction of isatins with α-oxoketene-N,S-acetals has also been shown to produce pyrrolo[3,4-c]quinoline derivatives efficiently. researchgate.net These examples underscore the power of cascade sequences in rapidly assembling the core tricyclic structure of various pyrroloquinoline isomers.
| Reaction Type | Starting Materials | Key Transformation | Product Scaffold |
| Pd-catalyzed Domino | 4-Alkynyl-3-bromoquinolin-2(1H)-ones, Amines | Cyclization/Amination | 3H-Pyrrolo[2,3-c]quinolin-4(5H)-one acs.org |
| Formal [3+2] Cascade | Push-pull nitroindoles, Quinolinium ylides | Cycloaddition/Ring-opening/Elimination | Pyrrolo[1,2-a]quinoline (B3350903) semanticscholar.orgacs.org |
| Oxidative Domino | 2-Aryl-pyrrolidines, Alkynes | Dehydrogenation/Cyclization/Aromatization | Pyrrolo[2,1-a]isoquinoline (B1256269) nih.govrsc.org |
| Isatin Cascade | Isatins, α-Oxoketene-N,S-acetals | Nucleophilic addition/Cyclization | Pyrrolo[3,4-c]quinoline-1,3-dione researchgate.net |
Derivatization Strategies and Functionalization of the Pyrrolo[2,3-b]quinoline Core
Once the core pyrrolo[2,3-b]quinoline skeleton is assembled, its derivatization is key to exploring its potential as a therapeutic agent. Functionalization allows for the modulation of the molecule's physicochemical properties and biological activity. researchgate.net
Various synthetic methods allow for the introduction of a wide range of substituents onto the pyrroloquinoline framework. These modifications can be made either by using substituted starting materials or by post-synthesis functionalization of the heterocyclic core. For example, 2-substituted 1H-pyrrolo[3,2-h]quinolines have been prepared to create analogues of the anticancer agent ellipticine. nih.gov
A common strategy involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or other carbon-based groups. This was employed in the total synthesis of Trigonoine B, where a pyrrole-3-boronic acid pinacol (B44631) ester was coupled with a substituted 2-iodoaniline (B362364) to form a key intermediate. nih.gov The resulting 2-(pyrrol-3-yl)aniline was then further elaborated to construct the final quinoline ring. nih.gov Such coupling reactions are versatile and allow for the installation of a diverse array of substituents at specific positions, provided a suitable handle like a halogen is present on the core.
Modifying the side chains attached to the pyrroloquinoline core is another critical strategy for optimizing biological activity. nih.gov This can involve altering the length, rigidity, or functional groups of the side chain to improve target binding or pharmacokinetic properties.
In the synthesis of cytotoxic pyrrolo[2,1-a]isoquinoline derivatives, various basic side chains were introduced by reacting a phenolic precursor with reagents like N-(2-chloroethyl)-N,N-diethylammonium chloride or N-(2-chloroethyl)-piperidinium chloride. nih.gov This modification had a significant impact on the final compounds' cytotoxicity. nih.gov The synthesis of Trigonoine B also involved the construction of a complex side chain, which was ultimately cyclized to form a tetrahydroquinoline moiety attached to the main pyrroloquinoline framework. nih.govbeilstein-journals.org This demonstrates how complex, polycyclic systems can be built by elaborating side chains appended to the primary heterocyclic core.
| Modification Strategy | Example Reaction | Purpose | Reference |
| Core Substitution | Suzuki-Miyaura Coupling | Introduction of aryl groups | nih.gov |
| Side-Chain Introduction | Reaction with chloroethyl amines | Addition of basic side chains for biological activity | nih.gov |
| Side-Chain Elaboration | Multi-step synthesis and cycloamination | Construction of complex, fused ring systems | nih.govbeilstein-journals.org |
Green Chemistry Principles in Pyrrolo[2,3-b]quinoline Synthesis
The principles of green chemistry, which focus on designing environmentally benign chemical processes, are increasingly being applied to the synthesis of heterocyclic compounds. ijlpr.comresearchgate.net Key goals include using safer solvents, improving energy efficiency, and minimizing waste through atom-economical reactions. ijlpr.com
The use of water as a solvent is another cornerstone of green synthesis. researchgate.net While not always feasible for all organic reactions, methods are being developed to perform quinoline synthesis in aqueous media. For instance, a zinc powder mediated coupling reaction for constructing sulfonylated quinolines has been successfully carried out in water. nih.gov Additionally, the use of cost-effective and less toxic catalysts, such as copper-based systems, is preferred over more hazardous or expensive heavy metals. researchgate.net These approaches contribute to making the synthesis of pyrrolo[2,3-b]quinolines and related compounds more sustainable and environmentally friendly. researchgate.net
Spectroscopic and Advanced Structural Characterization Methodologies
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of organic compounds in solution. For 8-methyl-1H,2H,3H-pyrrolo[2,3-b]quinoline, a combination of ¹H, ¹³C, and two-dimensional (2D) NMR experiments would provide a complete assignment of all proton and carbon signals.
¹H NMR Spectroscopy is used to identify the number and electronic environment of protons in the molecule. The expected signals for this compound would include distinct regions for aromatic, aliphatic, methyl, and N-H protons. The protons on the partially saturated pyrrolo[2,3-b]pyridine core would exhibit characteristic aliphatic shifts, while the protons on the benzene moiety would appear in the aromatic region. The methyl group at the C8 position would present as a singlet in the upfield region.
¹³C NMR Spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would generate a distinct signal, with chemical shifts indicating whether the carbon is part of an aromatic ring, an aliphatic chain, or a methyl group.
2D NMR Spectroscopy , including techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish connectivity. A COSY spectrum would reveal proton-proton couplings, helping to map out the arrangement of protons within the aliphatic and aromatic spin systems. An HSQC spectrum would correlate each proton signal with its directly attached carbon, allowing for the definitive assignment of the ¹³C NMR spectrum.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |
| CH₃ (at C8) | ~2.5 | Singlet | ~20-25 |
| H2 | ~3.0-3.5 | Triplet | ~25-30 |
| H3 | ~3.0-3.5 | Triplet | ~45-50 |
| H5 | ~7.0-7.5 | Doublet | ~120-125 |
| H6 | ~7.0-7.5 | Triplet | ~125-130 |
| H7 | ~7.5-8.0 | Doublet | ~115-120 |
| NH (Pyrrole) | ~8.0-10.0 | Broad Singlet | - |
| NH (Quinoline) | ~4.0-6.0 | Broad Singlet | - |
| C3a | - | - | ~140-145 |
| C4a | - | - | ~120-125 |
| C8a | - | - | ~145-150 |
| C9a | - | - | ~135-140 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to display several characteristic absorption bands. The presence of the N-H bonds in both the pyrrole (B145914) and the saturated portion of the quinoline (B57606) ring would give rise to stretching vibrations in the range of 3200-3500 cm⁻¹. Aromatic C-H stretching would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene and methyl groups would be observed just below 3000 cm⁻¹. Aromatic C=C stretching absorptions would be found in the 1500-1600 cm⁻¹ region.
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |
| N-H (Amine/Pyrrole) | 3200 - 3500 | Stretch |
| Aromatic C-H | 3000 - 3100 | Stretch |
| Aliphatic C-H | 2850 - 3000 | Stretch |
| Aromatic C=C | 1500 - 1600 | Stretch |
| C-N | 1250 - 1350 | Stretch |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a crucial technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For this compound (C₁₂H₁₄N₂), high-resolution mass spectrometry (HRMS) would confirm the exact molecular formula by providing a highly accurate mass measurement of the molecular ion ([M]⁺ or protonated molecule [M+H]⁺).
Under electron ionization (EI), the molecule would undergo fragmentation, providing valuable structural clues. A plausible fragmentation pattern would involve the initial loss of the methyl group (a loss of 15 Da) to form a stable cation. Further fragmentation could involve the cleavage of the dihydropyrrole ring, leading to characteristic daughter ions. The fragmentation of the parent quinoline structure often involves the loss of HCN rsc.org.
X-ray Crystallography for Absolute Stereochemistry and Conformation
X-ray crystallography provides the most definitive structural information by mapping the precise arrangement of atoms in a single crystal. This technique yields absolute structural confirmation, including bond lengths, bond angles, and torsional angles. For this compound, a single-crystal X-ray diffraction analysis would confirm the connectivity of the fused ring system and reveal the conformation of the partially saturated ring. Although the target molecule is achiral, this method is the gold standard for determining the absolute stereochemistry of chiral molecules. The successful application of X-ray crystallography has been demonstrated for various related pyrroloquinoline derivatives, confirming their complex three-dimensional structures researchgate.netnih.govscispace.com.
Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, TLC)
Chromatographic methods are essential for the isolation and purity assessment of synthesized compounds.
Thin-Layer Chromatography (TLC) is a quick and convenient method used to monitor the progress of a chemical reaction and for preliminary purity checks. For the analysis of pyrroloquinoline derivatives, silica gel plates are commonly used. The retention factor (Rf) value, which depends on the compound's polarity and the solvent system employed, helps in identifying the compound and assessing the presence of impurities.
High-Performance Liquid Chromatography (HPLC) is a highly sensitive technique for the quantitative determination of purity. A reverse-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, would be suitable for this compound. The purity of the sample would be determined by the area percentage of the main peak in the chromatogram. HPLC is routinely used in the analysis of various pyrroloquinoline analogs to ensure high purity nih.gov.
Computational and Theoretical Investigations of Pyrrolo 2,3 B Quinolines
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure and geometric properties of molecules. For the pyrrolo[2,3-b]quinoline scaffold, DFT calculations are employed to determine the most stable three-dimensional conformation by optimizing the molecular geometry. Methods like B3LYP (Becke, three-parameter, Lee–Yang–Parr) exchange-correlation functional combined with basis sets such as 6-311++G** are commonly used for these optimizations. ias.ac.in
These calculations provide precise data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's spatial arrangement. The resulting electronic structure analysis reveals the distribution of electron density, electrostatic potential, and dipole moment, which are fundamental to the molecule's reactivity and intermolecular interactions. scirp.org For instance, the optimized geometry of the core quinoline (B57606) structure shows good agreement between calculated and experimental data. scirp.org
| Parameter | Description | Typical Calculated Value |
|---|---|---|
| Bond Length (C=C, aromatic) | The distance between two carbon atoms in the aromatic rings. | ~1.39 - 1.42 Å |
| Bond Length (C-N, pyrrole) | The distance between a carbon and nitrogen atom within the pyrrole (B145914) ring. | ~1.37 Å |
| Bond Angle (C-N-C, quinoline) | The angle formed by the C-N-C bonds in the quinoline nitrogen heterocycle. | ~117.5° |
| Dihedral Angle | The twist angle between planes of the fused ring system, indicating planarity. | ~0.0° - 1.0° |
Frontier Molecular Orbital (FMO) Analysis and Quantum Chemical Descriptors
Frontier Molecular Orbital (FMO) theory is essential for predicting the chemical reactivity of a molecule. researchgate.net The key orbitals in this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and reactivity. A smaller energy gap suggests that the molecule is more reactive and can be more easily excited. scirp.orgresearchgate.net
From the HOMO and LUMO energies, several quantum chemical descriptors can be calculated to quantify reactivity. These include ionization potential, electron affinity, electronegativity (χ), chemical hardness (η), and softness (S). researchgate.net These parameters help in understanding the molecule's behavior in chemical reactions and its potential for charge transfer interactions with other molecules. scirp.org
| Descriptor | Formula | Significance |
|---|---|---|
| HOMO Energy | EHOMO | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | ELUMO | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the power of a molecule to attract electrons. |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. |
| Chemical Softness (S) | 1/η | Reciprocal of hardness; indicates higher reactivity. |
Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Studies
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov For compounds like 8-methyl-1H,2H,3H-pyrrolo[2,3-b]quinoline, MD simulations provide valuable insights into the conformational stability of the molecule and its dynamic behavior when interacting with a biological target, such as a protein receptor. nih.govmdpi.com
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. scispace.com This method is widely used to screen potential drug candidates by estimating their binding affinity for a specific biological target. For pyrrolo[2,3-b]quinoline derivatives, docking studies can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues in the receptor's active site. nih.govsemanticscholar.org
The output of a docking simulation includes a binding score (e.g., in kcal/mol) and the predicted binding pose. A more negative binding score generally indicates a stronger binding affinity. nih.gov By analyzing these poses, researchers can understand the structural basis for a compound's activity and identify which parts of the molecule are most important for binding. This information is critical for structure-based drug design and the optimization of lead compounds. nih.govnih.gov
| Parameter | Description | Example Value/Result |
|---|---|---|
| Binding Affinity | The calculated free energy of binding. | -6.1 kcal/mol |
| Hydrogen Bonds | Key electrostatic interactions with amino acid residues. | Interaction with LYS-7, GLU-9 |
| Hydrophobic Interactions | Interactions with nonpolar residues. | Interaction with ILE-8, VAL-14, PHE-15 |
| Predicted Inhibition Constant (Ki) | A measure of the ligand's potency as an inhibitor. | Low micromolar (µM) range |
In silico Prediction of Pharmacokinetic Parameters (e.g., ADMET predictions for drug-likeness)
Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models are used in the early stages of drug discovery to assess these properties based on the molecule's structure. nih.govnih.gov These models use calculated molecular descriptors to estimate parameters like aqueous solubility, intestinal absorption, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. mdpi.comnih.gov
Furthermore, drug-likeness is often assessed using rules such as Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. researchgate.net Predicting these properties computationally helps to identify and filter out compounds with unfavorable pharmacokinetic profiles early on, saving significant time and resources in the drug development process. nih.govafjbs.com
| Property | Description | Predicted Outcome |
|---|---|---|
| Molecular Weight | Mass of the molecule (Lipinski's Rule: < 500 g/mol). | Compliant |
| logP | Octanol-water partition coefficient, indicates lipophilicity (Lipinski's Rule: ≤ 5). | Compliant |
| Hydrogen Bond Donors | Number of O-H and N-H bonds (Lipinski's Rule: ≤ 5). | Compliant |
| Hydrogen Bond Acceptors | Number of N and O atoms (Lipinski's Rule: ≤ 10). | Compliant |
| Aqueous Solubility | The likelihood of the compound dissolving in water. | Moderately Soluble |
| Human Intestinal Absorption | Percentage of the compound absorbed through the gut. | High |
Quantitative Structure-Activity Relationship (QSAR) and QSAR-based Chemical Reactivity Descriptors
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. pensoft.net By calculating various molecular descriptors (e.g., topological, electronic, geometric, and lipophilic), QSAR models can be developed to predict the activity of new, unsynthesized compounds. uran.ua
For quinoline-based compounds, QSAR studies have shown that diuretic activity, for example, is influenced by descriptors such as logP, dipole moment, molecular volume, and the energy of the HOMO. scispace.comuran.ua Multivariate linear regression is a common technique used to build these models. uran.ua A validated QSAR model can be a powerful tool for virtual screening and for guiding the synthesis of new derivatives with enhanced potency. pensoft.netresearchgate.net
| Descriptor Class | Example Descriptor | Influence on Biological Activity |
|---|---|---|
| Electronic | Dipole Moment | Affects polarity and interactions in a biological system. |
| Lipophilic | logP | Relates to membrane permeability and transport. |
| Geometric | Molecular Volume/Surface Area | Influences how the molecule fits into a receptor's binding site. |
| Quantum Chemical | HOMO/LUMO Energy | Correlates with the molecule's reactivity and ability to participate in charge-transfer interactions. |
Structure Activity Relationship Sar Studies of Pyrrolo 2,3 B Quinoline Derivatives
Impact of Substitution Patterns on Biological Efficacy
The biological activity of pyrrolo[2,3-b]quinoline derivatives is highly sensitive to the substitution patterns on the heterocyclic core. The strategic placement of various functional groups allows for the fine-tuning of their potency and selectivity against different biological targets.
The specific location of a substituent on the pyrrolo[2,3-b]quinoline ring system is a critical determinant of biological efficacy. The spatial arrangement of functional groups influences how the molecule interacts with its biological target, affecting binding affinity and subsequent biological response. It has been noted in related fused heterocyclic systems that the nature and the position of substituents are fundamental to defining their biological profiles. nih.gov
For instance, in a series of tacrine (B349632) analogues designed as cholinesterase inhibitors, substitutions at the 2-position of the pyrrolo[2,3-b]quinoline core were explored. A derivative featuring a 2-phenyl group, 1,2-diphenyl-5,6,7,8-tetrahydro-1H-pyrrolo[2,3-b]quinolin-4-amine, emerged as the most potent inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov This suggests that a bulky aromatic substituent at the C2-position is favorable for activity in this context.
In contrast, studies on the isomeric pyrrolo[1,2-a]quinoline (B3350903) scaffold revealed the importance of substitutions at other positions. For example, compounds bearing cyano- and 4-substituted phenacyl groups on the pyrrole (B145914) ring demonstrated significant anticancer activity. nih.gov Specifically, a 1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoline-2,3-dicarbonitrile structure showed broad-spectrum cytotoxicity against numerous cancer cell lines. mdpi.com While this is a different isomer, it underscores the principle that each position on the fused ring system offers a unique opportunity to modulate pharmacological activity.
The electronic nature of the substituents—whether they donate or withdraw electron density from the aromatic system—plays a pivotal role in modulating the biological activity of pyrrolo[2,3-b]quinoline derivatives. These electronic effects can influence the molecule's ability to participate in crucial interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions with its target protein.
In a study of pyrrolo[1,2-a]quinoline derivatives with antifungal properties, the presence and nature of substituents on a benzoyl group at the 1-position were varied. nih.gov The results showed that different electron-donating and electron-withdrawing groups at the para-position of the benzoyl moiety led to a range of antifungal activities against Candida albicans. For example, derivatives with a methoxy (B1213986) group (electron-donating) and a chloro group (electron-withdrawing) exhibited potent activity.
The table below presents the Minimum Inhibitory Concentrations (MICs) for a selection of these pyrrolo[1,2-a]quinoline derivatives, illustrating the impact of different electronic substituents on their antifungal efficacy. nih.gov
| Compound ID | R Group (at para-position of 1-benzoyl) | Electronic Nature | MIC (µg/mL) vs. C. albicans |
| BQ-01 | -H | Neutral | 0.8 |
| BQ-03 | -OCH₃ | Electron-Donating | 0.8 |
| BQ-05 | -Cl | Electron-Withdrawing | 0.8 |
| BQ-07 | -F | Electron-Withdrawing | 0.4 |
Data sourced from a study on pyrrolo[1,2-a]quinoline analogues. nih.gov
This data indicates that for this particular scaffold and biological target, strong electron-withdrawing groups like fluorine can enhance activity, while moderate donating or withdrawing groups still permit potent inhibition. nih.gov Such findings are crucial for guiding the synthesis of new derivatives with optimized electronic properties for improved biological performance.
Role of Core Skeleton Modifications on Biological Profiles
Modifications to the fundamental pyrrolo[2,3-b]quinoline skeleton, such as altering the fusion pattern of the rings (isomerism) or changing the nature of the rings themselves, lead to significant changes in biological activity. These alterations create new scaffolds with distinct shapes, electronic distributions, and hydrogen-bonding capabilities, thereby interacting differently with biological targets.
For example, the pyrrolo[4,3,2-de]quinoline core, a key component of the lymphostin family, has been synthesized and shown to possess potent inhibitory activities against PI3K/mTOR kinases and notable activity against human colorectal cancer cell lines. researchgate.net This demonstrates that rearranging the connectivity of the pyrrole and quinoline (B57606) rings can shift the therapeutic application from, for example, cholinesterase inhibition to anticancer activity.
Similarly, the replacement of the pyrrole ring with a furan (B31954) ring, creating the furo[2,3-b]quinoline (B11916999) scaffold, results in a marked change in selectivity. While the 1,2-diphenyl-substituted pyrrolo[2,3-b]quinoline derivative was a potent dual inhibitor of both AChE and BuChE, the analogous furo[2,3-b]quinoline derivative, 2-(p-tolyl)-5,6,7,8-tetrahydrofuro[2,3-b]quinolin-4-amine, was found to be a highly selective inhibitor of BuChE. nih.gov This highlights how a subtle change in the core heterocycle—replacing a nitrogen-containing pyrrole with an oxygen-containing furan—can drastically alter the selectivity profile.
Identification of Key Pharmacophoric Elements
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For the broader class of pyrroloquinolines, several key pharmacophoric elements have been identified.
Docking studies of pyrrolo[2,3-b]quinolin-4-amine derivatives into the active sites of cholinesterases revealed important binding features. The planar, tricyclic core structure is essential for fitting into the active site gorge of these enzymes. nih.gov The 4-amino group is a critical feature, likely forming hydrogen bonds within the active site, analogous to the parent compound tacrine. Furthermore, the presence of bulky phenyl groups at the 1- and 2-positions was found to be crucial for potent inhibition, suggesting these groups engage in favorable hydrophobic or π-π interactions deep within the enzyme's gorge. nih.gov
Comparative SAR Analysis Across Different Pyrroloquinoline Isomers
The isomeric form of the pyrroloquinoline scaffold is a critical factor that dictates biological activity and selectivity. Different arrangements of the nitrogen atom within the quinoline and pyrrole rings lead to distinct molecular geometries and electronic properties, resulting in varied pharmacological profiles.
A direct comparative study of cytotoxic activity was conducted between pyrroloisoquinoline derivatives and their analogous isomeric pyrroloquinolines in ovarian cancer cell lines. nih.gov The study found that certain pyrroloisoquinoline compounds were selective toward a cisplatin-resistant cell line, a property not observed with the corresponding pyrroloquinoline isomers, demonstrating that isomerism can influence selectivity against drug-resistant cancer phenotypes. nih.gov
The biological activity of 2-substituted 1H-pyrrolo[3,2-h]quinolines has also been investigated. nih.gov These angular isomers were designed as simplified analogues of the anticancer agent ellipticine. They were found to induce an antiproliferative effect and DNA fragmentation, suggesting they act as topoisomerase inhibitors, similar to ellipticine. nih.gov This contrasts with the cholinesterase inhibition observed for certain pyrrolo[2,3-b]quinoline derivatives, again highlighting how the isomeric form directs the therapeutic application. nih.gov
The table below compares the biological activities of different pyrroloquinoline isomers, showcasing the diverse therapeutic targets associated with each scaffold.
| Pyrroloquinoline Isomer | Key Structural Features | Primary Biological Activity | Reference |
| Pyrrolo[2,3-b]quinoline | 4-amino, 1,2-diphenyl substitution | Cholinesterase Inhibition | nih.gov |
| Pyrroloisoquinoline | N-dialkylaminoethyl side chain | Cytotoxicity (Ovarian Cancer) | nih.gov |
| Pyrrolo[3,2-h]quinoline | 2-substitution | Antiproliferative (Topoisomerase Inhibition) | nih.gov |
| Pyrrolo[3,4-b]quinoline | Dihydropyrroloquinolinone core | Antileishmanial | nih.gov |
| Pyrrolo[2,3-c]quinoline | Marinoquinoline natural products | Antimalarial, Antibacterial | beilstein-journals.org |
This comparative analysis underscores that the specific arrangement of the fused heterocyclic rings is a fundamental determinant of the ultimate biological effect, guiding researchers in selecting the appropriate scaffold for a desired therapeutic target.
Lack of Publicly Available Research Data for 8-methyl-1H,2H,3H-pyrrolo[2,3-b]quinoline
Following a comprehensive search for scientific literature, it has been determined that there is a lack of publicly available research data specifically detailing the pre-clinical biological activities of the chemical compound this compound. Extensive queries aimed at sourcing information on its anticancer, antimicrobial, anti-tuberculosis, and antimalarial properties, as outlined in the requested article structure, did not yield specific studies on this particular molecule.
The requested analysis, including data on the inhibition of cell proliferation, induction of apoptosis, modulation of cell cycle progression, and interaction with molecular targets such as kinases, PLC-γ2, and αβ-tubulin, could not be completed. Similarly, no specific findings were located concerning its activity against Mycobacterium tuberculosis or Plasmodium falciparum strains.
While the broader class of pyrroloquinolines and related heterocyclic compounds has been the subject of various biological investigations, the specific data for the 8-methyl derivative requested does not appear to be present in the accessible scientific domain. Therefore, the generation of a detailed and scientifically accurate article adhering to the provided outline is not feasible at this time.
Pre Clinical Biological Activity and Mechanism of Action Studies in Vitro and in Vivo Models
Antimicrobial Activities (Antibacterial, Antifungal, Antiviral)
Antifungal Activity against Opportunistic Pathogens (e.g., Candida albicans)
Derivatives of the pyrroloquinoline and thieno[2,3-b]-quinoline frameworks have been investigated for their efficacy against opportunistic fungal pathogens. Studies have shown that certain synthetic pyrrolo[1,2-a]quinoline (B3350903) derivatives exhibit significant inhibitory potential against Candida albicans, a common cause of fungal infections in immunocompromised individuals. nih.gov For instance, some of these compounds demonstrated high minimum inhibitory concentrations (MICs) at 0.4 µg/mL. nih.gov The mechanism of action is thought to involve novel binding interactions with essential fungal proteins. nih.gov
Similarly, new pyrrolylthieno[2,3-b]-quinoline derivatives have been synthesized and screened for their antifungal properties. nih.gov Research on quinoline-based 1,2,3-triazole analogues also highlights their potent activity against C. albicans, including fluconazole-resistant strains. nih.gov These compounds have been shown to inhibit the secretion of crucial fungal enzymes like proteinases and phospholipases and disrupt membrane functions by inhibiting H+ ATPase activity. nih.gov While these studies are on related structures, they underscore the potential of the broader pyrroloquinoline class as a source for novel antifungal agents.
**Table 1: Antifungal Activity of Selected Pyrroloquinoline and Related Derivatives against *Candida albicans***
| Compound Class | Specific Derivative Example | Activity Metric (MIC/IC50) | Key Findings |
|---|---|---|---|
| Pyrrolo[1,2-a]quinoline | BQ-06, BQ-07, BQ-08 | MIC: 0.4 µg/mL | Highest minimum inhibitory concentrations observed. nih.gov |
| Pyrrolo[1,2-a]quinoline | BQ-01, BQ-03, BQ-05 | MIC: 0.8 µg/mL | Significant inhibitory potential. nih.gov |
| Quinoline-based 1,2,3-triazole | Compound 3a | IC50: 0.044 µg/mL (ATCC 90028) | Displayed better activity than the natural bioactive compound 8-hydroxy quinoline (B57606). nih.gov |
| Quinoline-based 1,2,3-triazole | Compound 3a | IC50: 2.3 µg/mL (Fluconazole resistant) | Effective against resistant strains. nih.gov |
Antibacterial Spectrum against Gram-Positive and Gram-Negative Bacteria
The pyrrolo[3,2-b]quinoline scaffold has been identified as a promising antibacterial agent. Compounds with this core structure have demonstrated a broad spectrum of activity, inhibiting both Gram-positive and Gram-negative bacteria, including drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Staphylococcus aureus (VRSA). google.com The molecular target for these compounds has been identified as DNA Gyrase B, a crucial bacterial enzyme. google.com
Furthermore, extensive research on various quinoline derivatives confirms their potential as broad-spectrum antibacterial agents. nih.gov Hybrid compounds linking a quinolone fragment to a quinoline core have been synthesized and shown to be effective against a wide range of bacterial strains, with MIC values ranging from 0.125 to 8 μg/mL. nih.gov Molecular docking studies suggest that these hybrid molecules may target both bacterial LptA and Topoisomerase IV proteins, contributing to their broad-spectrum activity. nih.gov
Antiviral Properties (e.g., Anti-HIV, Anti-HBV)
The quinoline nucleus is a recognized pharmacophore that exhibits a wide range of therapeutic properties, including antiviral activity. researchgate.net While specific studies focusing on the anti-HIV or anti-HBV activity of 8-methyl-1H,2H,3H-pyrrolo[2,3-b]quinoline are not prevalent, the broader class of N-heterocycles, including pyrazole (B372694) and quinoline derivatives, has been extensively reviewed for antiviral applications. nih.gov These compounds can hinder viral replication through various mechanisms, such as halting protein production or blocking access to host cells. nih.gov The inherent versatility of the quinoline scaffold makes it a valuable starting point for the development of novel antiviral agents. researchgate.net
Anti-inflammatory and Analgesic Properties
Derivatives of quinoline and pyrrole (B145914) have shown significant promise as anti-inflammatory and analgesic agents. researchgate.netpensoft.net Synthetic quinoline compounds have demonstrated potent, dose-dependent anti-nociceptive and anti-inflammatory effects in animal models, comparable to reference drugs like diclofenac (B195802). nih.gov Docking studies suggest that these effects may be mediated through the inhibition of the COX-2 enzyme. nih.gov
The pyrrole heterocycle is also a component of several nonsteroidal anti-inflammatory drugs (NSAIDs). pensoft.net Novel compounds incorporating pyrrolic structures have been shown to possess analgesic activity against chemical stimuli in experimental models. pensoft.net Specifically, new heterocyclic systems derived from 2-chloroquinolin-3-carbaldehyde, including indeno[1,2-b]pyrano[2,3-b]quinoline, have been synthesized and evaluated. researchgate.neteurekaselect.com Many of these compounds exhibited significant analgesic and anti-inflammatory activities in carrageenan-induced paw edema and writhing assays. researchgate.net
Table 2: Anti-inflammatory and Analgesic Effects of Selected Quinoline Derivatives
| Assay | Compound Type | Key Finding |
|---|---|---|
| Carrageenan-induced paw edema | Indeno[1,2-b]pyrano[2,3-b]quinoline derivatives | Compounds 2 and 6 showed effects comparable to diclofenac sodium. researchgate.net |
| Writhing assay | Indeno[1,2-b]pyrano[2,3-b]quinoline derivatives | Majority of tested compounds exhibited analgesic activity. researchgate.net |
| Xylene-induced ear edema | Synthetic quinoline derivative (QC) | Showed high anti-inflammatory effect comparable to diclofenac and celecoxib. nih.gov |
| Hot plate test | Synthetic quinoline derivative (QC) | Displayed a dose-dependent anti-nociceptive effect. nih.gov |
Neuroprotective and Central Nervous System (CNS) Activities
The quinoline scaffold is central to compounds showing various CNS activities, including neuroprotection. nih.gov Specifically, 8-hydroxyquinoline (B1678124) derivatives have been developed as multifunctional ligands for neurodegenerative diseases, inhibiting enzymes like cholinesterases and monoamine oxidases, which are implicated in the pathology of Alzheimer's disease. nih.gov
Anticonvulsant and Antihypertensive Potential
A series of 8-substituted quinoline derivatives have been synthesized and evaluated for their anticonvulsant and antihypertensive activities. nih.govjst.go.jpbohrium.comresearchgate.net Several of these compounds, particularly those with a 2-hydroxypropyloxyquinoline moiety, displayed excellent activity in preclinical models. nih.govresearchgate.net They were tested against seizures induced by maximal electroshock (MES) and pentylenetetrazole. nih.govjst.go.jp The antihypertensive effects were demonstrated by their ability to significantly antagonize the pressor response elicited by adrenaline. nih.govjst.go.jpresearchgate.net These pharmacological results suggest a potential correlation between their anticonvulsant and antihypertensive effects and beta-blocking properties. nih.govresearchgate.net
Modulation of G protein-coupled receptors (GPCRs) and 5-HT2C receptors
Derivatives of the pyrrolo(iso)quinoline structure have been specifically designed and evaluated as agonists for the 5-HT2C receptor, a G protein-coupled receptor (GPCR) involved in the regulation of appetite. nih.gov A series of 1-(1-pyrrolo(iso)quinolinyl)-2-propylamines were synthesized, and their binding affinity and functional efficacy at 5-HT2 receptor subtypes were reported. nih.gov One analogue with high 5-HT2C binding affinity (1.6 nM) was found to successfully reduce food intake in rats, indicating its potential for the treatment of obesity. nih.gov The interaction of ligands with the 5-HT2C receptor involves a canonical salt bridge between the ligand's protonated nitrogen and a conserved aspartate residue within the receptor. nih.gov
Cholinesterase and COX-2 Inhibition
The pyrroloquinoline framework and its derivatives have been investigated for their potential to inhibit key enzymes involved in neurological disorders and inflammation, namely cholinesterases and cyclooxygenase-2 (COX-2).
Cholinesterase Inhibition: Research into the natural products domain has identified pyrroloquinoline alkaloids as potential acetylcholinesterase (AChE) inhibitors. AChE is a critical enzyme in the breakdown of the neurotransmitter acetylcholine, and its inhibition is a primary therapeutic strategy for Alzheimer's disease. One notable compound, marinoquinoline A, which possesses a pyrrolo[2,3-c]quinoline skeleton, has demonstrated strong inhibitory activity against AChE from Torpedo californica. nih.gov The structural similarity between marinoquinoline A and tacrine (B349632), a known potent AChE inhibitor, prompted its evaluation. nih.gov The compound exhibited a half-maximal inhibitory concentration (IC50) of 4.9 µM. nih.gov In contrast, related phenylpyrrole derivatives isolated from the same bacterium were found to be virtually inactive, highlighting the importance of the complete tricyclic pyrroloquinoline structure for AChE binding. nih.gov
| Compound Class | Specific Compound | Target Enzyme | Inhibitory Concentration (IC50) | Source |
|---|---|---|---|---|
| Pyrrolo[2,3-c]quinoline | Marinoquinoline A | Acetylcholinesterase (AChE) | 4.9 µM | nih.gov |
COX-2 Inhibition: The selective inhibition of COX-2 is a key objective in the development of anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs. While direct studies on the this compound core are not prominent, research on other quinoline derivatives has shown significant promise. A series of novel quinoline compounds featuring a pyrazole scaffold demonstrated high selectivity and potent inhibitory activity against the COX-2 isozyme. nih.gov Certain compounds from this class exhibited IC50 values for COX-2 that were significantly lower than for COX-1, indicating a strong selective profile. nih.gov For instance, compounds designated as 12c, 14a, and 14b showed the highest activity against COX-2, with IC50 values of 0.1 µM and 0.11 µM, respectively. nih.gov Similarly, a different class of 4-(imidazolylmethyl)quinoline derivatives was designed to target the COX-2 pharmacophore, yielding compounds with IC50 values in the nanomolar range (0.063–0.090 µM) and high selectivity indexes. nih.gov
| Compound Class | Example Compound(s) | Target Enzyme | Inhibitory Concentration (IC50) | Selectivity Index (SI) | Source |
|---|---|---|---|---|---|
| Quinoline-Pyrazole Hybrids | 12c | COX-2 | 0.1 µM | High | nih.gov |
| Quinoline-Pyrazole Hybrids | 14a, 14b | COX-2 | 0.11 µM | High | nih.gov |
| 4-(Imidazolylmethyl)quinolines | 9d | COX-2 | 0.063 µM | 547.6 | nih.gov |
Enzyme Inhibition Studies
The diverse chemical space of pyrroloquinoline derivatives has been explored for inhibitory activity against a variety of enzymes crucial to human health and infectious diseases.
Kinase Inhibition (e.g., SGK-1, MELK)
Glutamate-5-kinase (G5K) Inhibition in Pathogens
A significant finding in the study of pyrroloquinolines is their activity against pathogenic bacteria. Derivatives of the 3H-pyrrolo[2,3-c]quinoline scaffold, inspired by marinoquinoline natural products, have been identified as potent inhibitors of Mycobacterium tuberculosis. nih.govresearchgate.netusc.es Enzymatic assays confirmed that these compounds target Glutamate-5-kinase (G5K), an essential enzyme in the proline biosynthesis pathway of the bacterium. nih.govresearchgate.net Two lead compounds exhibited strong in vitro activity against the virulent H37Rv strain of M. tuberculosis, with minimum inhibitory concentrations (MIC) in the low micromolar range. nih.gov
| Compound Class | Example Compound | Target Organism | Target Enzyme | Minimum Inhibitory Concentration (MIC) | Source |
|---|---|---|---|---|---|
| 3H-Pyrrolo[2,3-c]quinoline | Compound 50 | M. tuberculosis H37Rv | Glutamate-5-kinase (G5K) | 4.1 µM | nih.gov |
| 3H-Pyrrolo[2,3-c]quinoline | Compound 54 | M. tuberculosis H37Rv | Glutamate-5-kinase (G5K) | 4.2 µM | nih.gov |
α-Amylase and PPAR-γ Inhibition
Currently, there is a lack of specific research in the scientific literature demonstrating the inhibitory activity of pyrroloquinoline compounds against α-amylase, an enzyme involved in carbohydrate digestion, or Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a nuclear receptor central to glucose and lipid metabolism. nih.govopenmedicinalchemistryjournal.com While other classes of quinoline derivatives have been explored for α-amylase inhibition, this activity has not been established for the pyrrolo[2,3-b]quinoline scaffold.
Histamine (B1213489), Platelet Activating Factor (PAF), and 5-Lipoxygenase Antagonism
In the context of inflammatory and allergic conditions like asthma, mediators such as histamine, platelet-activating factor (PAF), and leukotrienes (produced via the 5-lipoxygenase pathway) play crucial roles. A series of pyrrolo[3,2,1-ij]quinoline derivatives were synthesized and evaluated for their ability to counteract these three mediators. nih.gov Structure-activity relationship studies identified key structural features for potent dual antagonism of both histamine and PAF. nih.gov Further modifications, including the introduction of substituents at the 8-position, were investigated to enhance the potency of 5-lipoxygenase inhibition. One exemplary compound, 4-n-butyl-5,6-dihydro-8-hydroxy-2-methyl-1-[2-[4-(4-methyl-2-pyridinyl)-1-piperazinyl]ethyl]-4H-pyrrolo[3,2,1-ij]quinoline (also known as KC 11404), was found to be a potent antagonist of all three targets and demonstrated oral activity in in vivo models of bronchospasm. nih.gov
In Vitro Efficacy in Disease Models (e.g., Leishmania donovani amastigotes)
No data on the in vitro efficacy of this compound in any disease models, including against Leishmania donovani amastigotes, has been reported in the reviewed literature. While other quinoline-based compounds have shown activity against Leishmania species, these findings cannot be attributed to the specific compound .
Future Directions and Emerging Research Avenues
Development of More Efficient and Sustainable Synthetic Methodologies
While various methods exist for the synthesis of the pyrroloquinoline core, a significant future direction lies in the development of more efficient and environmentally benign synthetic strategies. researchgate.netrsc.org Current research often focuses on multi-step sequences which can be time-consuming and generate considerable waste. The principles of green chemistry are increasingly being applied to the synthesis of complex heterocycles. researchgate.net
Future research will likely prioritize:
One-Pot and Tandem Reactions: Designing cascade reactions where multiple bond-forming events occur in a single reaction vessel can significantly improve efficiency by reducing intermediate isolation and purification steps. acs.org Copper-catalyzed cascade synthesis of related structures like 1H-pyrrolo[3,4-b]quinoline-1,3(2H)-diones from simple starting materials is an example of such an approach. acs.org
Catalytic Systems: The exploration of novel catalysts, including transition metals like copper and palladium, can lead to milder reaction conditions, higher yields, and better atom economy. researchgate.netbeilstein-archives.org For instance, CuI has been used to catalyze the synthesis of pyrrolo[2,3-b]quinoline derivatives. researchgate.net
Flow Chemistry: Utilizing microreactor or flow chemistry technologies can offer precise control over reaction parameters, improve safety, and facilitate scalability, which are crucial for industrial applications.
Bio-inspired Synthesis: Mimicking biosynthetic pathways or using enzymatic transformations could provide highly selective and sustainable routes to complex natural product-like scaffolds.
| Synthetic Strategy | Potential Advantages |
| One-Pot Cascade Reactions | Reduced reaction time, fewer purification steps, lower solvent usage. |
| Novel Metal Catalysis | Higher yields, milder conditions, improved atom economy. |
| Flow Chemistry | Enhanced safety, precise control, improved scalability. |
| Bio-catalysis | High selectivity, environmentally friendly conditions. |
Exploration of Novel Biological Targets and Therapeutic Areas
The diverse biological activities reported for pyrroloquinoline and quinoline (B57606) derivatives suggest that their therapeutic potential is not yet fully tapped. nih.govrsc.org While activities like anticancer, antimalarial, and antibacterial effects are known, future research will aim to identify novel molecular targets and expand into new therapeutic indications. beilstein-journals.org
Key areas for exploration include:
Kinase Inhibition: Many heterocyclic compounds are potent kinase inhibitors. Pyrrolo[2,3-d]pyrimidines, a related scaffold, have been designed as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Aurora Kinase A, which are crucial targets in cancer therapy. nih.govnih.gov Similar potential could be explored for pyrrolo[2,3-b]quinolines against a broader panel of kinases involved in oncology and inflammatory diseases.
Neurodegenerative Diseases: Given the role of certain kinases and other enzymes in the pathology of diseases like Alzheimer's, the neuroprotective potential of this scaffold warrants investigation. For instance, substituted pyrrolo[2,1-a]isoquinolinone derivatives have been designed as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). rsc.org
Infectious Diseases: Beyond traditional antimalarial and antibacterial applications, these compounds could be screened against emerging viral and parasitic targets. nih.gov The pyrrolo[2,3-c]quinoline alkaloid Trigonoine B has shown anti-HIV and anti-hepatitis B virus activity. beilstein-journals.org Derivatives could be tested against a wider range of pathogens, including drug-resistant strains.
Targeting DNA/RNA Structures: Certain tricyclic aromatic systems can interact with specific nucleic acid structures. For example, 1H-pyrrolo[3,2-h]quinoline-8-amine derivatives have been designed to bind to CTG trinucleotide repeats, suggesting a potential therapeutic strategy for diseases like myotonic dystrophy. nih.gov
Advanced Computational Approaches for Predictive Modeling and Design
In silico methods are becoming indispensable in modern drug discovery for accelerating the design-synthesis-test cycle. semanticscholar.org For the pyrrolo[2,3-b]quinoline scaffold, advanced computational approaches can guide the synthesis of derivatives with improved potency and drug-like properties.
Future computational efforts will focus on:
Structure-Based Drug Design (SBDD): Using molecular docking and molecular dynamics simulations to predict the binding modes of pyrrolo[2,3-b]quinoline derivatives within the active sites of known and novel biological targets. nih.govrsc.org This can help in designing modifications to enhance binding affinity and selectivity.
Ligand-Based Drug Design (LBDD): Employing techniques like Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling when a target's 3D structure is unknown, using a set of known active compounds to guide the design of new ones.
Predictive ADMET Modeling: In the early stages of design, computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. semanticscholar.org This helps in prioritizing the synthesis of candidates with favorable pharmacokinetic profiles and minimizing the risk of late-stage failures. Recent in silico studies on pyrazolo-[1,5-c]quinazolinone derivatives have demonstrated the utility of these approaches in predicting drug-likeness and safety profiles. mdpi.com
| Computational Technique | Application in Drug Discovery |
| Molecular Docking | Predicts binding orientation and affinity of a ligand to a target protein. |
| Molecular Dynamics | Simulates the movement of a ligand-protein complex over time to assess stability. |
| QSAR | Correlates chemical structure with biological activity to predict the potency of new compounds. |
| ADMET Prediction | Forecasts pharmacokinetic and toxicity properties of drug candidates. |
Integration of Omics Data for Systems-Level Understanding of Compound Effects
A major emerging avenue in pharmacology is the use of "omics" technologies (genomics, proteomics, metabolomics) to gain a comprehensive, systems-level understanding of a compound's effects. Instead of focusing on a single target, these approaches analyze the global changes in genes, proteins, and metabolites within a cell or organism upon treatment. For the 8-methyl-1H,2H,3H-pyrrolo[2,3-b]quinoline scaffold, this represents a powerful future direction to elucidate mechanisms of action and identify potential off-target effects or new therapeutic opportunities. For example, proteomics could identify all protein targets a compound binds to, while transcriptomics (gene expression profiling) could reveal the cellular pathways that are perturbed by the compound, offering clues to its efficacy and potential toxicity.
Design of Targeted Delivery Systems for Enhanced Efficacy in Pre-clinical Models
Even highly potent compounds can fail in pre-clinical or clinical development due to poor physicochemical properties, such as low solubility, poor stability, or rapid clearance. nih.gov A critical future direction is the development of targeted drug delivery systems to overcome these limitations and enhance the therapeutic efficacy of pyrrolo[2,3-b]quinoline derivatives.
Promising strategies include:
Nanoparticle-Based Carriers: Encapsulating the compound within nanoparticles, such as liposomes or polymeric nanoparticles, can improve its solubility, protect it from degradation, and prolong its circulation time. nih.gov
Targeted Liposomes: Modifying the surface of liposomes with targeting ligands (e.g., antibodies or peptides like Arg-Gly-Asp) can direct the drug specifically to cancer cells or other diseased tissues, thereby increasing efficacy and reducing side effects on healthy tissues. nih.gov
Prodrug Approaches: Chemically modifying the parent compound into an inactive prodrug that is converted to the active form only at the target site can improve bioavailability and site-specificity.
These advanced delivery systems hold the key to translating the in vitro potency of novel this compound analogs into effective therapeutic agents in pre-clinical animal models. nih.gov
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 8-methyl-1H,2H,3H-pyrrolo[2,3-b]quinoline, and how can purity be optimized?
- The compound can be synthesized via 2-chloro-3-vinylquinoline precursors under controlled conditions, as demonstrated in the Leimgruber-Batcho reaction. Microwave-assisted methods using Lewis acid catalysis improve reaction efficiency and yield (70–85%) . Purification via column chromatography (aluminum oxide, ethyl acetate eluent) ensures high purity (>95%) . For methyl-substituted derivatives, catalytic hydrogenation or MnO₂-mediated oxidation may refine selectivity .
Q. Which spectroscopic techniques are critical for characterizing pyrroloquinoline derivatives?
- 1H NMR (acetone-d₆ or CDCl₃) resolves substituent patterns (e.g., methyl groups at δ 2.04–2.94 ppm) . Mass spectrometry confirms molecular weight (e.g., m/z 315.373 for C₁₇H₂₁N₃O₃) , while X-ray crystallography provides definitive structural validation (e.g., monoclinic P21/c symmetry, β angles >96°) .
Q. What preliminary biological activities have been reported for pyrroloquinoline scaffolds?
- Pyrroloquinolines exhibit antimicrobial and anticancer potential , with activity linked to substituent positioning. For example, methoxy or bromo groups enhance cytotoxicity by modulating enzyme interactions (e.g., topoisomerase inhibition) .
Advanced Research Questions
Q. How can regioselectivity challenges in pyrroloquinoline synthesis be addressed?
- Microwave-assisted synthesis reduces side reactions by accelerating kinetics, while SnCl₂-catalyzed multicomponent reactions improve regioselectivity (>90% yield in 24 derivatives) . Steric hindrance from bulky groups (e.g., tosyl) directs bond formation .
Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data?
- Discrepancies between NMR and X-ray data (e.g., tautomerism in solution) require variable-temperature NMR or DFT calculations to confirm dynamic behavior . Cross-validation with HPLC-coupled MS ensures structural integrity .
Q. How do substituents influence the compound’s photochemical and electronic properties?
- Electron-withdrawing groups (e.g., fluoro, bromo) redshift UV-Vis absorption (λmax 320→350 nm), enhancing photostability . Cyclic voltammetry reveals substituent-dependent redox potentials (e.g., -1.2 V for methoxy vs. -0.8 V for bromo derivatives) .
Q. What mechanistic insights explain the anticancer activity of 8-methyl-pyrroloquinolines?
- The methyl group at C8 stabilizes DNA intercalation , as shown by fluorescence quenching assays (Kd ~10⁻⁶ M) . Molecular docking predicts strong binding to kinase domains (e.g., EGFR, ΔG = -9.8 kcal/mol) .
Methodological Guidelines
- Synthetic Optimization : Use argon atmosphere for LiAlH₄ reductions to prevent decomposition .
- Data Interpretation : Combine 2D NMR (COSY, HSQC) with crystallography to resolve stereochemical ambiguities .
- Biological Assays : Prioritize MTT assays (IC₅₀ <10 μM) for cytotoxicity screening, followed by apoptosis markers (e.g., caspase-3 activation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
